6-chloro-N-{[(5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}pyridine-3-carboxamide
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Overview
Description
6-CHLORO-N-{[(5R)-8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]CARBONOTHIOYL}NICOTINAMIDE is a complex organic compound with a unique structure that includes a chlorinated aromatic ring, a diazocin ring system, and a nicotinamide moiety
Preparation Methods
The synthesis of 6-CHLORO-N-{[(5R)-8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]CARBONOTHIOYL}NICOTINAMIDE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Diazocin Ring System: This can be achieved through a series of cyclization reactions involving appropriate starting materials.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Nicotinamide Moiety: This step may involve coupling reactions using reagents like carbodiimides or other activating agents.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
6-CHLORO-N-{[(5R)-8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]CARBONOTHIOYL}NICOTINAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium thiocyanate.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Its unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Materials Science: The compound’s properties could be exploited in the design of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 6-CHLORO-N-{[(5R)-8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]CARBONOTHIOYL}NICOTINAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved would depend on the nature of the target and the context of its use.
Comparison with Similar Compounds
Similar compounds to 6-CHLORO-N-{[(5R)-8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]CARBONOTHIOYL}NICOTINAMIDE include:
6-Chloro-2-oxindole: This compound shares the chlorinated aromatic ring but lacks the complex diazocin and nicotinamide moieties.
5-Chloro-2-oxindole: Similar to 6-chloro-2-oxindole, it has a chlorinated aromatic ring but differs in the position of the chlorine atom.
3-Chloro-1,2-benzisothiazole: This compound has a chlorinated aromatic ring and a thiazole ring, but its structure is significantly different from the diazocin ring system.
These comparisons highlight the unique structural features of 6-CHLORO-N-{[(5R)-8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]CARBONOTHIOYL}NICOTINAMIDE, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17ClN4O2S |
---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
6-chloro-N-[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H17ClN4O2S/c19-15-5-4-12(7-20-15)17(25)21-18(26)22-8-11-6-13(10-22)14-2-1-3-16(24)23(14)9-11/h1-5,7,11,13H,6,8-10H2,(H,21,25,26)/t11-,13-/m0/s1 |
InChI Key |
HUEFDFDIPRZVQL-AAEUAGOBSA-N |
Isomeric SMILES |
C1[C@H]2CN(C[C@H]1C3=CC=CC(=O)N3C2)C(=S)NC(=O)C4=CN=C(C=C4)Cl |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NC(=O)C4=CN=C(C=C4)Cl |
Origin of Product |
United States |
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